molecular formula C24H30N2O2 B5187686 N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide

N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide

Cat. No. B5187686
M. Wt: 378.5 g/mol
InChI Key: QCAMXHMLWXXMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide, also known as MBX-2982, is a novel small-molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. MBX-2982 is a selective GPR119 agonist, which means that it activates the GPR119 receptor in the body. This receptor is primarily found in the pancreas and the gastrointestinal tract, and it plays a critical role in regulating glucose and lipid metabolism.

Mechanism of Action

N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide works by activating the GPR119 receptor, which is primarily located in the pancreas and the gastrointestinal tract. Activation of this receptor leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce blood glucose levels.
Biochemical and Physiological Effects
N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. These include increased insulin secretion, improved glucose tolerance, reduced body weight and adiposity, and improved lipid metabolism. Additionally, N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide is its selectivity for the GPR119 receptor, which reduces the risk of off-target effects. Additionally, N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been shown to be effective in animal models of obesity and diabetes, making it a promising candidate for further preclinical and clinical studies. However, one limitation of N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide is its relatively short half-life, which may limit its efficacy in clinical settings.

Future Directions

There are several potential future directions for research on N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide. These include further preclinical studies to better understand its mechanism of action and potential therapeutic applications, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, there may be potential applications for N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide in the treatment of inflammatory bowel disease and other inflammatory conditions.

Synthesis Methods

The synthesis of N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide involves a multi-step process that begins with the reaction of 3,4-dimethylbenzaldehyde with cyclohexanone to form a chiral intermediate. This intermediate is then reacted with diethyl oxalate to form the corresponding diester, which is subsequently hydrolyzed to yield the desired product.

Scientific Research Applications

N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been the subject of several scientific studies, primarily focused on its potential therapeutic applications in the treatment of type 2 diabetes and metabolic disorders. In preclinical studies, N,N'-bis(3,4-dimethylphenyl)-1,4-cyclohexanedicarboxamide has been shown to improve glucose tolerance, increase insulin secretion, and reduce body weight and adiposity in animal models of obesity and diabetes.

properties

IUPAC Name

1-N,4-N-bis(3,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-15-5-11-21(13-17(15)3)25-23(27)19-7-9-20(10-8-19)24(28)26-22-12-6-16(2)18(4)14-22/h5-6,11-14,19-20H,7-10H2,1-4H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAMXHMLWXXMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCC(CC2)C(=O)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(3,4-dimethylphenyl)cyclohexane-1,4-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.